molecular formula C14H14O4 B2388972 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one CAS No. 865658-82-8

2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one

Cat. No.: B2388972
CAS No.: 865658-82-8
M. Wt: 246.262
InChI Key: UUGYSJYNNDNYTN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one is a synthetic derivative of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural fungal metabolite widely studied for its tyrosinase-inhibitory properties . This modification is designed to improve stability and bioavailability, critical for applications in cosmetics and pharmaceuticals .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-10-2-4-11(5-3-10)8-18-14-9-17-12(7-15)6-13(14)16/h2-6,9,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGYSJYNNDNYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis from Substituted Pyranones

The most widely reported method involves sequential functionalization of a pyranone core. The synthesis proceeds via three key stages:

Stage 1: Pyranone Core Formation
The pyran-4-one ring is constructed via cyclization of γ-keto esters or diketones. For example, ethyl acetoacetate undergoes Claisen condensation with aldehydes under basic conditions (e.g., NaOEt/EtOH) to form 4H-pyran-4-one derivatives. Alternative routes employ gold-catalyzed annulation of enynals, as demonstrated in maltol-based syntheses.

Stage 2: Introduction of the 4-Methylbenzyl Ether Group
The 5-position hydroxyl group is protected as a 4-methylbenzyl ether using 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF. This step typically achieves 70–85% yield after 6–12 hours at 80°C.

Stage 3: Hydroxymethylation
The hydroxymethyl group is introduced at the 2-position via Mannich reaction or nucleophilic substitution. For instance, reacting the pyranone with formaldehyde under acidic conditions (H₂SO₄, 50°C) yields the hydroxymethyl derivative. Purification by column chromatography (silica gel, hexane/EtOAc) affords the final product in >80% purity.

Table 1: Representative Stepwise Synthesis Conditions

Step Reagents/Conditions Yield (%) Reference
Pyranone formation Ethyl acetoacetate, NaOEt/EtOH, reflux 65–75
Etherification 4-Methylbenzyl chloride, K₂CO₃, DMF, 80°C 78–85
Hydroxymethylation Formaldehyde, H₂SO₄, 50°C 70–82

Modification of Kojic Acid Derivatives

Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) serves as a precursor due to its structural similarity. The protocol involves:

  • Protection of the 5-Hydroxy Group :
    Kojic acid is treated with 4-methylbenzyl bromide in DMF using NaH as a base (0°C to room temperature, 4 hours), yielding 5-[(4-methylbenzyl)oxy]-2-hydroxymethyl-4H-pyran-4-one.

  • Functional Group Interconversion :
    The hydroxymethyl group is further modified via oxidation-reduction sequences. For example, TEMPO-mediated oxidation converts it to a carboxylic acid, which is reduced back to hydroxymethyl using NaBH₄.

Table 2: Kojic Acid Modification Pathway

Step Reagents/Conditions Yield (%) Reference
Benzylation 4-Methylbenzyl bromide, NaH, DMF, 0°C→RT 75–80
Oxidation TEMPO, NaOCl, CH₂Cl₂, 25°C 65
Reduction NaBH₄, MeOH, 0°C 70

Alternative Routes via Annulation Reactions

Recent advances utilize transition metal-catalyzed annulations to construct the pyranone core. For example, gold(I)-catalyzed cyclization of enynals generates 4H-pyran-4-ones in a single step. Subsequent etherification and hydroxymethylation follow the methods described in Section 2.1.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Etherification : DMF outperforms THF in benzylation reactions due to superior solubility of intermediates.
  • Hydroxymethylation : Aqueous H₂SO₄ (10%) at 50°C minimizes side reactions compared to harsher acids.

Catalytic Enhancements

Copper(I) iodide accelerates triazole formation in click chemistry-derived routes, reducing reaction times from 24 hours to 6 hours.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 4.55 (s, 2H, CH₂O), δ 5.12 (s, 2H, OCH₂C₆H₄CH₃), and δ 6.35 (s, 1H, pyranone H-3).
  • IR : Strong absorption at 1670 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether).

Table 3: Comparative Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 4.55 (CH₂O), δ 5.12 (OCH₂Ar)
13C NMR δ 170.2 (C=O), δ 69.8 (CH₂O)
IR 1670 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C)

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirms >98% purity, with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyranone derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The structure of the compound features a pyran ring with hydroxymethyl and methoxy substituents, which contribute to its reactivity and interaction with biological systems.

Pharmaceutical Applications

2-(Hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one has been investigated for its potential pharmacological activities:

  • Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which are crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents .

Material Science

The unique chemical structure of this compound allows it to be explored in material science:

  • Polymer Synthesis : Researchers are examining the use of this compound as a monomer in polymerization processes to create novel materials with enhanced thermal and mechanical properties .
  • Coatings and Adhesives : Due to its chemical stability, it may be utilized in formulating coatings and adhesives that require durability and resistance to environmental factors .

Food Industry

There is potential for using this compound as a food additive or preservative due to its antioxidant properties, which can enhance food shelf life and maintain quality .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various pyran derivatives, including this compound. The results demonstrated significant radical scavenging activity, suggesting its potential use in nutraceutical formulations aimed at combating oxidative stress .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against common bacterial strains. The findings revealed that it exhibited notable inhibitory effects, indicating its promise as a natural antimicrobial agent for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent at 5-Position Molecular Weight Key Features
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) -OH 142.11 Natural tyrosinase inhibitor; limited stability
2-(Hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one 4-Methoxybenzyl 262.26 Enhanced solubility; moderate activity
Target compound 4-Methylbenzyl 246.26 Increased lipophilicity; improved skin penetration
5-[(3-Chlorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one 3-Chlorobenzyl 266.70 Halogenated substitution; higher binding affinity
Kojyl-APPA (5-[(3-aminopropyl)phosphinooxy] derivative) Phosphinooxy-aminopropyl 291.23 Chelating ability; enhanced stability

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-methylbenzyl group in the target compound increases lipophilicity (logP ~1.8) compared to kojic acid (logP ~-0.5), favoring skin permeation .
  • Halogenated analogs (e.g., 3-chlorobenzyl) exhibit even higher logP values (~2.5) but may compromise solubility .

Biological Activity :

  • Tyrosinase Inhibition : The target compound shows IC₅₀ values comparable to kojic acid (IC₅₀ ~20 μM) but with prolonged efficacy due to reduced oxidative degradation .
  • Antioxidant Properties : Derivatives like 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one demonstrate radical-scavenging activity (EC₅₀ ~50 μM), attributed to the hydroxymethyl group .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution of kojic acid with 4-methylbenzyl chloride under basic conditions (K₂CO₃/DMF, 80°C, 84% yield), mirroring methods for methoxybenzyl analogs .
  • Halogenated derivatives require careful control of reaction conditions to avoid side reactions .

Biological Activity

2-(Hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one, also known as a derivative of the 4H-pyran class, has garnered attention due to its diverse biological activities. This compound is structurally related to kojic acid, which is widely recognized for its therapeutic properties. The exploration of this compound's biological activity encompasses its potential as an antioxidant, antibacterial, and anticancer agent.

  • Chemical Formula : C₁₁H₁₂O₄
  • Molecular Weight : 206.21 g/mol
  • CAS Number : 501-30-4

Antioxidant Activity

Research indicates that derivatives of 4H-pyran compounds exhibit significant antioxidant properties. For instance, studies have shown that certain pyran derivatives possess high radical scavenging activities, with IC50 values comparable to well-known antioxidants like butylated hydroxytoluene (BHT) . The antioxidant mechanism is primarily attributed to their ability to donate electrons and neutralize free radicals.

CompoundIC50 (mM)Reference
4g0.329
4j0.1941
BHT0.245

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Certain derivatives demonstrated lower IC50 values than standard antibiotics like ampicillin. For example, compounds such as 4g and 4j showed promising results against multiple bacterial strains, highlighting their potential as antimicrobial agents .

Bacterial StrainCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4g<1 µg/mL
Escherichia coli4j<1 µg/mL

Anticancer Activity

The anticancer properties of this compound have been investigated in vitro, particularly against HCT-116 human colorectal cancer cells. Studies reveal that certain derivatives can inhibit cell proliferation by inducing apoptosis through caspase activation and inhibiting CDK2 activity, a crucial kinase involved in cell cycle regulation .

CompoundIC50 (µM)Mechanism of Action
4d75.1CDK2 inhibition, apoptosis via caspase-3 activation
4k85.88CDK2 inhibition, apoptosis via caspase-3 activation

Case Study 1: Antioxidant Efficacy

In a study evaluating the DPPH scavenging activity of various pyran derivatives, it was found that compounds 4g and 4j exhibited scavenging activities of 90.50% and 88.00% at a concentration of 1 mg/mL, respectively. These results suggest that structural modifications in the pyran framework can enhance antioxidant potency significantly .

Case Study 2: Antimicrobial Evaluation

A comprehensive antimicrobial evaluation demonstrated that the synthesized pyran derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Compounds were tested using standard broth dilution methods, revealing effective concentrations that warrant further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one, and how is purity ensured during synthesis?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, reacting a pyranone precursor (e.g., kojic acid derivatives) with 4-methylbenzyl chloride in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C). Purification involves precipitation in water followed by silica gel chromatography (petroleum ether/ethyl acetate) .
  • Characterization : Confirm purity using HPLC or TLC, and validate structure via NMR (¹H/¹³C), FT-IR (for hydroxyl and carbonyl groups), and mass spectrometry.

Q. How does the substitution pattern (e.g., 4-methylbenzyl group) influence the compound’s stability and solubility?

  • Analysis : The 4-methylbenzyl ether group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability is pH-dependent; perform pH stability assays (e.g., buffer solutions at pH 2–9) and monitor degradation via UV-Vis spectroscopy .
  • Experimental Design : Compare with analogs lacking the methyl group (e.g., unsubstituted benzyl or 4-chlorobenzyl derivatives) to isolate substituent effects .

Q. What standard assays are used to evaluate the compound’s biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Tyrosinase inhibition assays (spectrophotometric monitoring of L-DOPA oxidation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Challenges : Side reactions (e.g., over-alkylation) and solvent selection impact yield.
  • Optimization :

  • Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
  • Screen solvents (DMF vs. DMSO) and bases (K₂CO₃ vs. NaH) for improved regioselectivity .
  • Employ flow chemistry for scalable synthesis with real-time monitoring via inline IR .

Q. How do contradictory reports on the compound’s anticancer activity (e.g., varying IC₅₀ values) arise, and how can they be resolved?

  • Data Analysis : Contradictions may stem from differences in cell lines, assay conditions (e.g., serum concentration), or metabolite interference.
  • Resolution Strategies :

  • Standardize assay protocols (e.g., consistent incubation time, cell density).
  • Validate mechanisms via siRNA knockdown of suspected targets (e.g., apoptosis regulators) .
  • Conduct pharmacokinetic studies (e.g., plasma stability, protein binding) to assess bioactivity relevance .

Q. What strategies are effective in designing analogs to improve the compound’s tyrosinase inhibitory activity while reducing cytotoxicity?

  • Structure-Activity Relationship (SAR) :

  • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to enhance enzyme binding.
  • Replace the hydroxymethyl group with carboxamide or ester moieties to modulate solubility and reduce off-target effects .
    • Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with tyrosinase active sites, followed by synthesis and kinetic assays .

Q. How can computational modeling guide the understanding of its interaction with biological targets?

  • Methods :

  • Perform DFT calculations to map electron density (e.g., Fukui indices) for reactive sites.
  • Use MD simulations to study ligand-receptor dynamics (e.g., binding with DNA topoisomerase II or cytochrome P450) .
    • Validation : Cross-reference computational predictions with experimental mutagenesis or SPR binding assays.

Methodological Resources

  • Comparative Tables :

    Analog StructureKey ModificationBiological Activity
    5-[(4-chlorobenzyl)oxy] derivativeChlorine substituentEnhanced antimicrobial activity (MIC: 2 μg/mL vs. S. aureus)
    Kojic acid (parent compound)No benzyl ether groupLower lipophilicity, higher aqueous solubility
  • Critical Data Gaps :

    • Limited toxicokinetic data (e.g., CYP450 interactions).
    • No crystallographic data for target binding (prioritize X-ray co-crystallization studies).

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